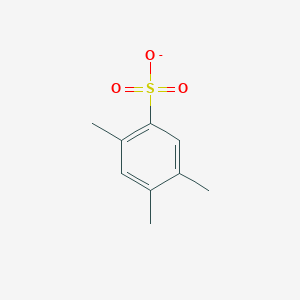
2,4,5-Trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethylbenzenesulfonate, also known as mesitylene sulfonate or MTS, is a sulfonate salt that is widely used in scientific research as a protecting group for alcohols and a leaving group for nucleophilic substitution reactions. In
Applications De Recherche Scientifique
2,4,5-Trimethylbenzenesulfonate is widely used in organic synthesis as a protecting group for alcohols, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. It is also used as a leaving group for nucleophilic substitution reactions, such as in the synthesis of ethers and esters.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethylbenzenesulfonate as a protecting group for alcohols involves the formation of a covalent bond between the sulfonate group and the hydroxyl group of the alcohol. This protects the alcohol from unwanted reactions and allows for selective reactions at other functional groups. The mechanism of action as a leaving group for nucleophilic substitution reactions involves the displacement of the sulfonate group by a nucleophile, such as an alcohol or amine.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in organic synthesis and not as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,5-Trimethylbenzenesulfonate is its high stability and compatibility with a wide range of reaction conditions. It is also relatively easy to remove from the final product using basic conditions. However, it can be difficult to selectively remove the protecting group in some cases, and it may not be suitable for use with certain functional groups or in certain reaction conditions.
Orientations Futures
For research on 2,4,5-Trimethylbenzenesulfonate include the development of new methods for selective removal of the protecting group, the exploration of its use in new synthetic applications, and the investigation of its potential as a leaving group for other types of reactions. Additionally, further research on the biochemical and physiological effects of this compound may reveal new potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 2,4,5-Trimethylbenzenesulfonate involves the reaction of this compound with sulfur trioxide in the presence of a catalyst such as sulfuric acid or oleum. The resulting sulfonic acid is then neutralized with a base such as sodium hydroxide or potassium hydroxide to form the corresponding sulfonate salt.
Propriétés
Formule moléculaire |
C9H11O3S- |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1 |
Clé InChI |
RFDZNGIWELUYOT-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)[O-])C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280556.png)
![3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280557.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)
![3-Ethyl 5-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280559.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280561.png)
![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
